tert-Butyl 2-Oxoazetidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-Oxoazetidine-1-carboxylate” is an organic compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.2 and is widely researched due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of “tert-Butyl 2-Oxoazetidine-1-carboxylate” involves commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor . The synthesis process is considered green and cost-effective, suitable for industrial production .Molecular Structure Analysis
The InChI code for “tert-Butyl 2-Oxoazetidine-1-carboxylate” is1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“tert-Butyl 2-Oxoazetidine-1-carboxylate” has a molecular weight of 171.19 g/mol. It is considered very soluble, with a solubility of 14.2 mg/ml . The compound’s lipophilicity is measured with a Log Po/w (iLOGP) of 1.8 .Applications De Recherche Scientifique
Synthesis of Baricitinib
- Application Summary: “tert-Butyl 2-Oxoazetidine-1-carboxylate” is used in the synthesis of Baricitinib, an oral and selective reversible inhibitor of the JAK1 and JAK2, which displays potent anti-inflammatory activity . Baricitinib has been approved for the treatment of moderate to severe rheumatoid arthritis .
- Methods of Application: The synthesis method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor .
- Results: This procedure resulted in the successful synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate for further scale-up production of baricitinib . The method is described as reasonable, green, and suitable for industrial production .
Preparation of Janus kinase 3 (JAK3) Inhibitors
- Application Summary: This compound can be used for preparing Janus kinase 3 (JAK3) inhibitors, which are useful targets for immunosuppression and transplant rejection .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results: The resulting JAK3 inhibitors can be used for treating inflammatory disorders, autoimmune disorders, cancer, and other diseases .
Preparation of HCV Protease Inhibitors
- Application Summary: “tert-Butyl 2-Oxoazetidine-1-carboxylate” can also be used for preparing a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results: The resulting HCV protease inhibitors can be used in the treatment of HCV genotype 1 infection .
Preparation of Novel Aminoglycoside Compounds
- Application Summary: This compound can be used for preparing novel aminoglycoside compounds with antibacterial activity .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results: The resulting aminoglycoside compounds can be used for treating bacterial infections .
Preparation of Bicyclic Himbacine Derivatives
- Application Summary: Bicyclic himbacine derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results: The resulting bicyclic himbacine derivatives can be used for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .
Preparation of Bicyclic Azacyclobenzylamine Derivatives
- Application Summary: Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results: The resulting bicyclic azacyclobenzylamine derivatives are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-oxoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXFCXAAYSLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631201 | |
Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-Oxoazetidine-1-carboxylate | |
CAS RN |
1140510-99-1 | |
Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.